

Application Notes and Protocols for ER-000444793 Mitochondrial Swelling Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ER-000444793

Cat. No.: B15576322

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

ER-000444793 is a potent, small-molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening, with an IC₅₀ of 2.8 μ M.[1][2] Its mechanism of action is independent of Cyclophilin D (CypD), a common target for other mPTP inhibitors like Cyclosporin A (CsA).[1][3][4][5] The opening of the mPTP is a critical event in cellular demise, leading to mitochondrial swelling, disruption of the inner mitochondrial membrane, and the release of pro-apoptotic factors.[6][7] Therefore, inhibitors of mPTP opening, such as **ER-000444793**, are valuable research tools for studying mitochondrial dysfunction and potential therapeutic agents for diseases associated with mitochondrial damage.[6]

This document provides a detailed protocol for a mitochondrial swelling assay to evaluate the inhibitory effect of **ER-000444793** on calcium-induced mPTP opening.

Principle of the Assay

The mitochondrial swelling assay is a spectrophotometric method used to assess the opening of the mPTP. Isolated mitochondria are suspended in a buffer, and swelling is induced by the addition of a high concentration of calcium chloride (CaCl₂). The opening of the mPTP allows for the influx of solutes and water into the mitochondrial matrix, leading to an increase in mitochondrial volume, or swelling. This swelling causes a decrease in the light scattering of the mitochondrial suspension, which can be measured as a decrease in absorbance at 540 nm

over time.[2][8] The inhibitory potential of **ER-000444793** is determined by its ability to prevent or delay this calcium-induced decrease in absorbance.

Experimental Protocol

Materials and Reagents

- Isolated mitochondria (e.g., from rat liver or cultured cells)
- **ER-000444793** (dissolved in DMSO)
- Cyclosporin A (CsA) (positive control, dissolved in DMSO)
- DMSO (vehicle control)
- Mitochondrial Swelling Buffer:
 - 125 mM KCl
 - 20 mM HEPES
 - 2 mM K₂HPO₄
 - 1 mM MgCl₂
 - 5 mM Glutamate
 - 5 mM Malate
 - pH 7.2
- Calcium Chloride (CaCl₂) stock solution (e.g., 20 mM)
- 96-well microplate, clear
- Microplate reader capable of measuring absorbance at 540 nm and maintaining a constant temperature (e.g., 37°C)

Procedure

- Preparation of Reagents:
 - Prepare the Mitochondrial Swelling Buffer and keep it on ice.
 - Prepare stock solutions of **ER-000444793** and CsA in DMSO. A typical stock concentration might be 10 mM. From this, create a dilution series to test a range of final concentrations (e.g., 0.1, 1, 2.8, 10, 50 μ M).
 - Prepare the CaCl_2 stock solution.
- Mitochondrial Preparation:
 - Isolate mitochondria from the desired source using standard differential centrifugation protocols. The final mitochondrial pellet should be resuspended in a suitable buffer (e.g., a buffer containing mannitol and sucrose) and the protein concentration determined using a standard method like the BCA assay.
 - For the assay, dilute the isolated mitochondria in the Mitochondrial Swelling Buffer to a final concentration of approximately 0.4-0.5 mg/mL.^[2]
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Mitochondrial suspension (e.g., 180 μ L).
 - Test compound (**ER-000444793** at various concentrations), positive control (CsA, e.g., 5 μ M), or vehicle control (DMSO). Add a small volume (e.g., 2 μ L) of the respective solution and mix gently.
 - Incubate the plate at 37°C for 5-10 minutes to allow the compounds to interact with the mitochondria.
- Induction of Mitochondrial Swelling:
 - Set the microplate reader to measure absorbance at 540 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes.

- Initiate the reading. After a baseline reading is established (e.g., after 1-2 minutes), add a bolus of CaCl₂ solution to each well to induce swelling. The final concentration of CaCl₂ should be optimized, but a starting point could be 100-200 µM.[2]
- Data Collection:
 - Continue to record the absorbance at 540 nm for the remainder of the set time.

Data Presentation

The quantitative data from the mitochondrial swelling assay can be summarized in the following tables:

Table 1: Raw Absorbance Data at 540 nm

Time (min)	Vehicle Control (DMSO)	ER-0004447 93 (0.1 µM)	ER-0004447 93 (1 µM)	ER-0004447 93 (2.8 µM)	ER-0004447 93 (10 µM)	ER-0004447 93 (50 µM)	Positive Control (CsA, 5 µM)
0	A0,DMSO	A0,C1	A0,C2	A0,C3	A0,C4	A0,C5	A0,CsA
0.5
1.0
...
10.0	A10,DMSO	A10,C1	A10,C2	A10,C3	A10,C4	A10,C5	A10,CsA

A_{t,condition} represents the absorbance at time 't' for the specified condition.

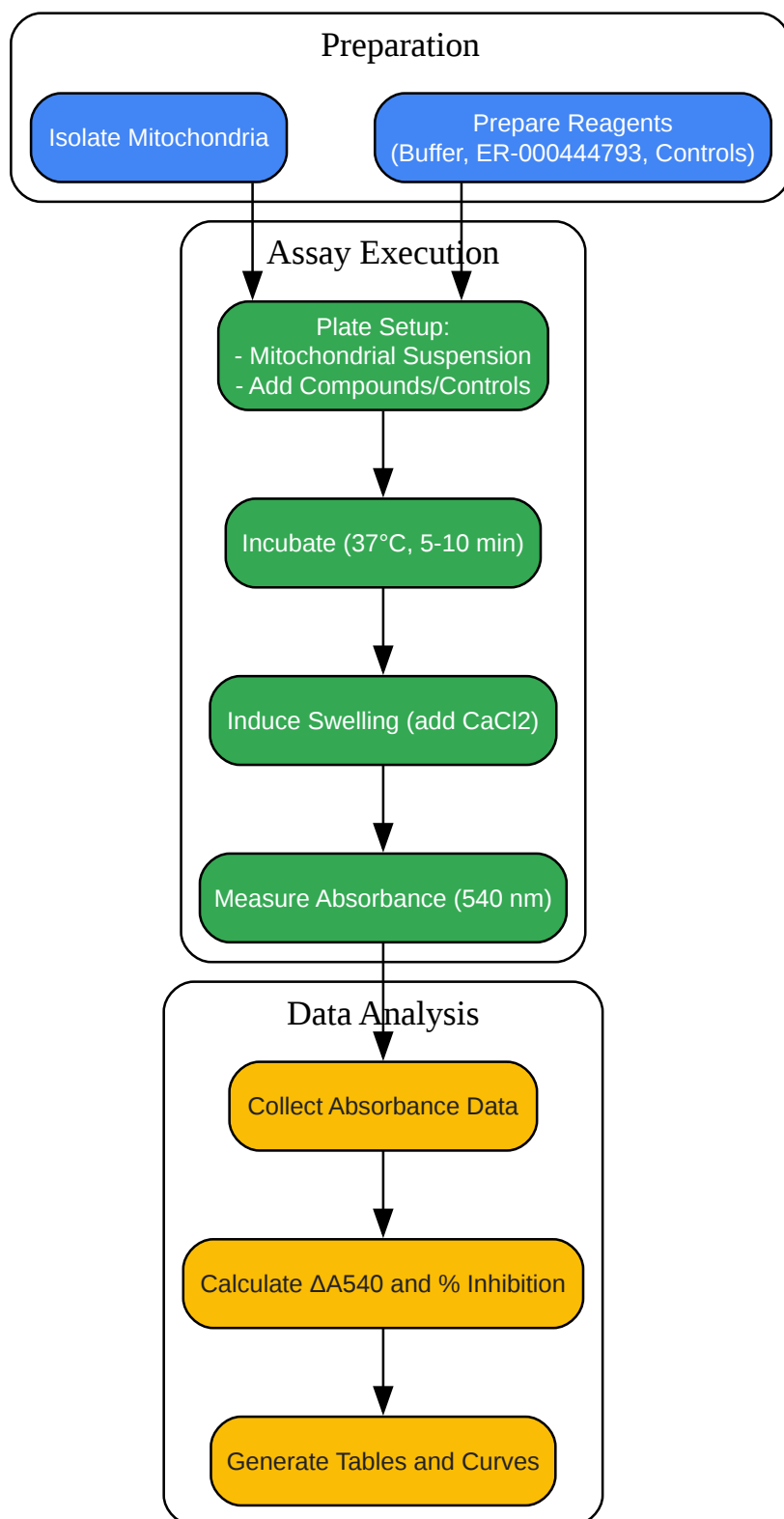
Table 2: Analysis of Mitochondrial Swelling Inhibition

Compound	Concentration (μM)	ΔA540 (Initial - Final)	% Inhibition
Vehicle Control	-	ΔADMSO	0%
ER-000444793	0.1	ΔAC1	%IC1
ER-000444793	1	ΔAC2	%IC2
ER-000444793	2.8	ΔAC3	%IC3
ER-000444793	10	ΔAC4	%IC4
ER-000444793	50	ΔAC5	%IC5
Positive Control (CsA)	5	ΔACsA	%ICsA

- ΔA540 is calculated as the initial absorbance (before CaCl₂ addition) minus the final absorbance.
- % Inhibition is calculated relative to the vehicle and positive controls. A common formula is:
$$\% \text{ Inhibition} = [(\Delta\text{ADMSO} - \Delta\text{AC}_{\text{Compound}}) / (\Delta\text{ADMSO} - \Delta\text{AC}_{\text{CsA}})] * 100$$

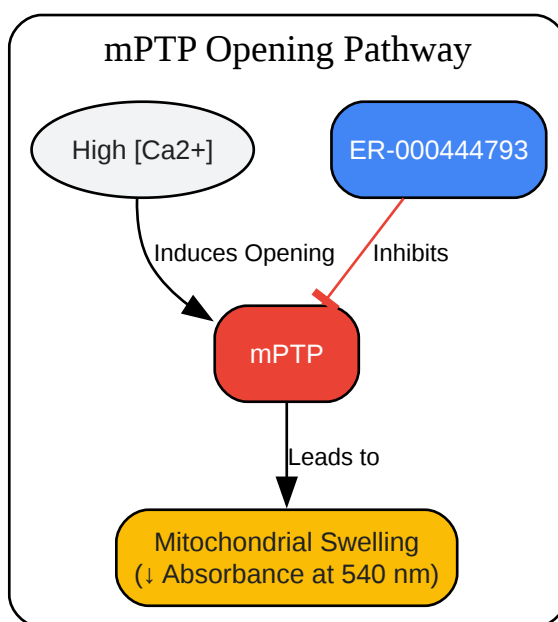
Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the mitochondrial swelling assay and the signaling pathway of mPTP opening.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the mitochondrial swelling assay.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of calcium-induced mPTP opening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium uptake, swelling, and calcium content. [bio-protocol.org]
- 5. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay [jove.com]
- 7. sm.unife.it [sm.unife.it]
- 8. Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ER-000444793 Mitochondrial Swelling Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576322#er-000444793-mitochondrial-swelling-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com